N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-16-6-8-17(9-7-16)24(32)25-13-12-21-28-27-20-10-11-23(29-30(20)21)34-15-22(31)26-18-4-3-5-19(14-18)33-2/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALVQJVZPQPVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound, also known as N-[2-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide, is a heterocyclic compound that contains a triazole nucleus. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities. .
Mode of Action
Triazole compounds are known to inhibit various enzymes, which are involved in different biological processes. The inhibition of these enzymes can lead to changes in cellular functions and can have therapeutic effects.
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their ability to inhibit different enzymes. These enzymes are involved in various biochemical pathways, and their inhibition can lead to changes in these pathways.
Biologische Aktivität
N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Triazole and Pyridazine Rings : These heterocycles are known for their diverse pharmacological profiles.
- Thioether Linkage : Enhances solubility and bioavailability.
- Benzamide Moiety : Often associated with anticancer properties.
The molecular formula for this compound is , with a molecular weight of approximately 425.53 g/mol.
Synthesis
The synthesis of N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide involves several steps:
- Formation of the Triazole Ring : Typically synthesized through cycloaddition reactions involving azides and alkynes or via the reaction of hydrazines with carbonyl compounds.
- Pyridazine Ring Construction : Achieved through condensation reactions involving hydrazine derivatives.
- Thioether Formation : The thioether linkage is formed by reacting an appropriate thiol with an alkyl halide or via nucleophilic substitution.
Anticancer Properties
Research indicates that N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide exhibits significant anticancer activity. Key findings include:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cell lines, leading to apoptosis.
- Mechanistic Insights : Down-regulation of cyclin-dependent kinases (CDK1 and CDK2), which are critical for cell cycle progression. Additionally, modulation of apoptotic markers such as Bcl-2 and caspases has been observed .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various bacterial strains:
- Inhibition Studies : Exhibited moderate activity against Escherichia coli and Staphylococcus aureus with IC50 values comparable to standard antibiotics .
Case Studies and Research Findings
A selection of studies highlights the biological efficacy of similar compounds within the same chemical class:
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Lipophilicity : The 4-methylbenzamide group increases lipophilicity compared to the 4-methoxybenzamide in , which may enhance blood-brain barrier penetration .
- Molecular Weight : Fluorinated analogs (e.g., ) exhibit higher molecular weights (~498.5 g/mol) due to fluorine atoms, which could affect pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
